molecular formula C11H17N5 B11731725 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11731725
M. Wt: 219.29 g/mol
InChI Key: KJDYLIPNBRBAOH-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological processes. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

KJDYLIPNBRBAOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

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